N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide
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Overview
Description
N-[1-(1-adamantyl)-2-(4-morpholinyl)-2-oxoethyl]-4-nitrobenzamide, commonly known as AON-37, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. AON-37 is a synthetic small molecule that has been shown to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various cellular processes.
Mechanism of Action
The mechanism of action of AON-37 involves the inhibition of eukaryotic translation initiation factor 4E (eIF4E), a protein that is critical for the initiation of protein synthesis. By inhibiting eIF4E, AON-37 can effectively block the translation of specific mRNAs, leading to the inhibition of protein synthesis and the induction of apoptosis.
Biochemical and Physiological Effects:
AON-37 has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the replication of viruses, and modulate the expression of various genes. Additionally, AON-37 has been shown to have anti-inflammatory effects, making it a potential treatment for various inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of AON-37 is its ability to selectively inhibit the translation of specific mRNAs, making it a valuable tool for studying various cellular processes. Additionally, AON-37 has been shown to have low toxicity, making it a safe and effective tool for in vitro and in vivo experiments. However, one limitation of AON-37 is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several potential future directions for research on AON-37. One area of interest is the development of more efficient synthesis methods for AON-37, which could make it more accessible to researchers. Additionally, further studies are needed to fully understand the mechanism of action of AON-37 and its potential applications in various diseases. Finally, there is a need for more studies on the safety and toxicity of AON-37, particularly in vivo, to fully understand its potential as a therapeutic agent.
Conclusion:
In conclusion, AON-37 is a valuable tool for studying various cellular processes and has potential applications in biomedical research. Its ability to selectively inhibit the translation of specific mRNAs makes it a valuable tool for studying diseases such as cancer and viral infections. While there are limitations to its use, further research is needed to fully understand its potential as a therapeutic agent and to develop more efficient synthesis methods.
Synthesis Methods
The synthesis of AON-37 involves the reaction of 4-nitrobenzoyl chloride with 1-adamantylamine and 4-morpholinecarboxylic acid in the presence of a base catalyst. The resulting product is then purified using column chromatography to obtain pure AON-37.
Scientific Research Applications
AON-37 has been extensively studied for its potential applications in biomedical research. It has been shown to have a variety of effects on cellular processes, including the inhibition of protein synthesis, the induction of apoptosis, and the modulation of gene expression. These effects make AON-37 a valuable tool for studying various diseases, including cancer, Alzheimer's disease, and viral infections.
properties
IUPAC Name |
N-[1-(1-adamantyl)-2-morpholin-4-yl-2-oxoethyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O5/c27-21(18-1-3-19(4-2-18)26(29)30)24-20(22(28)25-5-7-31-8-6-25)23-12-15-9-16(13-23)11-17(10-15)14-23/h1-4,15-17,20H,5-14H2,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMFWGLPTQSEBTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C(C23CC4CC(C2)CC(C4)C3)NC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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